BisEDT

説明

特性

CAS番号 |

175880-68-9 |

|---|---|

分子式 |

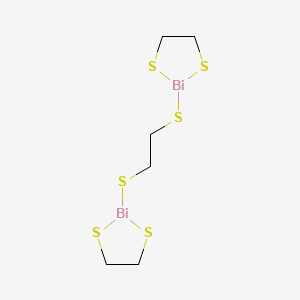

C6H12Bi2S6 |

分子量 |

694.5 g/mol |

IUPAC名 |

2-[2-(1,3,2-dithiabismolan-2-ylsulfanyl)ethylsulfanyl]-1,3,2-dithiabismolane |

InChI |

InChI=1S/3C2H6S2.2Bi/c3*3-1-2-4;;/h3*3-4H,1-2H2;;/q;;;2*+3/p-6 |

InChIキー |

GUTNLKRPYCTIHX-UHFFFAOYSA-H |

SMILES |

C1CS[Bi](S1)SCCS[Bi]2SCCS2 |

正規SMILES |

C1CS[Bi](S1)SCCS[Bi]2SCCS2 |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Pravibismane |

製品の起源 |

United States |

Advanced Synthetic Methodologies for Bisedt and Its Analogues

Innovations in BisEDT Synthesis Pathways

Innovations in this compound synthesis pathways often involve the development of efficient routes to the core tetrathiafulvalene (B1198394) structure and the introduction of various functional groups to modify its electronic and structural properties journaldephysique.orgrsc.orgacs.org. Short synthetic approaches to substituted BEDT-TTF derivatives have been described, often utilizing cycloaddition reactions or nucleophilic substitutions followed by coupling procedures journaldephysique.org.

Novel Ligand Design and Coordination Chemistry Approaches for this compound Complexation

While this compound itself functions as an electron donor in charge transfer complexes, the design of novel ligands and the study of coordination chemistry are crucial for creating new BEDT-TTF-based materials with desired properties beilstein-journals.orgrsc.org. This involves incorporating the BEDT-TTF moiety into ligand systems that can coordinate to metal ions, leading to bifunctional materials journaldephysique.orgacs.org. The coordination chemistry of heavy pnictogens, such as bismuth, with transition metals is an area of expanding research, although bismuth is generally considered a poor σ donor springer.comutexas.edu. However, the interaction of metal ions with functionalized BEDT-TTF derivatives allows for the creation of complex structures with combined electronic and magnetic properties beilstein-journals.orgjournaldephysique.org.

Scalable Synthesis Strategies for Academic and Preclinical Research

Developing scalable synthesis strategies is essential for making this compound and its analogues accessible for broader academic investigation and potential preclinical studies oaepublish.comnih.gov. While specific large-scale synthesis details for BEDT-TTF are not extensively detailed in the provided snippets, research on the synthesis of other materials like bismuth sulfide (B99878) (Bi₂S₃) highlights the importance of cost-effective and high-yield methods, including mechanochemical and thermal synthesis, and microwave-assisted thermolysis for scalability nih.govnih.gov. These approaches, focusing on efficiency and reproducibility, can offer insights for developing scalable routes for BEDT-TTF derivatives.

Mechanistic Investigations of this compound Formation

Mechanistic investigations into the formation of this compound and its analogues are crucial for optimizing reaction conditions and developing new synthetic routes. While the provided information doesn't offer specific detailed mechanisms for BEDT-TTF formation, general synthetic approaches involve steps like cycloaddition, nucleophilic substitution, and coupling reactions journaldephysique.orgrsc.org. Understanding the step-by-step chemical transformations and intermediates involved in these reactions allows for better control over the synthesis and the production of desired derivatives journaldephysique.orgrsc.org.

Purification and Isolation Techniques for Research-Grade this compound Compounds

Obtaining high-purity this compound and its analogues is critical for accurate characterization and reliable research findings umn.edu. Purification and isolation techniques are therefore integral to the synthetic process. Although detailed protocols for BEDT-TTF purification are not provided, general principles of purifying organic compounds and related complex molecules can be applied nih.govbioradiations.com. Techniques such as chromatography, crystallization, and filtration are commonly used to isolate and purify organic compounds, removing impurities and byproducts from the reaction mixture nih.govbioradiations.comyoutube.comjove.com. The complexity of purifying bispecific antibodies, which also involves dealing with product-related and process-related impurities, highlights the challenges and the need for effective strategies like chromatography to achieve high purity levels nih.govbioradiations.comyoutube.com.

Advanced Structural Elucidation and Characterization of Bisedt

Spectroscopic and Spectrometric Investigations of BisEDT Molecular Structure

Spectroscopic and spectrometric methods provide valuable insights into the molecular structure, composition, and bonding within the this compound compound.

Advanced Mass Spectrometry Techniques for this compound Analysis

Mass spectrometry (MS) techniques are utilized to determine the molecular weight and structural fragments of compounds. Analysis of data from mass spectrometry has been reported for the characterization of this compound. google.comgoogle.com While specific detailed mass spectral data for this compound, such as m/z values and fragmentation patterns, were not extensively detailed in the provided search results, mass spectrometry has been used in the identification of related bismuth-thiolate-carboxylate clusters. medcraveonline.commedcraveonline.com This suggests MS is a relevant technique for confirming the molecular mass and potentially investigating the fragmentation of this compound under ionization conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structural Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed structural arrangement of atoms within a molecule by analyzing the magnetic properties of atomic nuclei. Both 1H and 13C NMR spectroscopy have been employed in the characterization of this compound. google.comgoogle.com These techniques provide information on the types of hydrogen and carbon atoms present, their chemical environment, and their connectivity. While specific chemical shifts, coupling constants, or integration data for this compound were not available in the provided snippets, the use of 1H and 13C NMR indicates that these methods are fundamental in confirming the proposed molecular structure of this compound. NMR spectroscopy has also been used to characterize other bismuth complexes, providing insights into their structural features in solution. researchgate.netresearchgate.net

X-ray Crystallography and Diffraction Studies of this compound Complexes

X-ray crystallography and diffraction studies provide definitive information about the three-dimensional arrangement of atoms in crystalline solids, including bond lengths, bond angles, and molecular packing. X-ray crystallography has been mentioned in the context of data required for studies involving this compound. theblackvault.com Additionally, X-ray diffraction (specifically powder X-ray diffraction and single crystal X-ray crystallography) has been used to characterize related bismuth thiophosphinates and other bismuth complexes, revealing their crystal systems, space groups, and detailed molecular structures in the solid state. researchgate.netresearchgate.net While specific crystallographic parameters or a crystal structure for this compound itself were not presented in the search results, these techniques are standard for obtaining high-resolution structural information for crystalline bismuth compounds.

Microscopic and Imaging Techniques in this compound Characterization

Microscopic and imaging techniques allow for the visualization of the morphology, ultrastructure, and surface characteristics of this compound or systems treated with this compound.

Electron Microscopy for Morphological and Ultrastructural Analysis of this compound

Electron microscopy (EM), including techniques like Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), provides high-resolution images of the morphology and internal ultrastructure of materials. Electron microscopy has been used to examine the effects of this compound on bacterial morphology. nih.govatsjournals.orgoup.com Studies using electron microscopy have noted this compound-induced outer membrane blebbing and aggregation of cytoplasmic material in bacteria. nih.govatsjournals.org Transmission electron micrographs have shown the presence of electron-dense material in the periphery and cytoplasmic blebbing in this compound-treated bacteria compared to untreated controls. atsjournals.org These findings from electron microscopy provide visual evidence of the ultrastructural changes in biological systems upon exposure to this compound.

Chromatographic Separations for this compound Purity and Identification

Chromatographic techniques are indispensable tools in the advanced structural elucidation and characterization of chemical compounds, providing crucial data regarding purity and aiding in identification. For compounds like this compound, particularly the bismuth-containing variant known as Pravibismane, High-Performance Liquid Chromatography (HPLC) is a primary method employed to assess chemical purity google.com. Chromatography fundamentally relies on the differential partitioning of components within a mixture between a stationary phase and a mobile phase, leading to their separation as they move through the system solubilityofthings.combbc.co.ukchromtech.comijern.comunite.itresearchgate.netmt.com.

In the context of determining the chemical purity of this compound (Pravibismane), a developed HPLC method involves specific sample preparation. The this compound sample is typically prepared by dissolving it in Dimethyl Sulfoxide (DMSO) to achieve a concentration of 0.5 mg/mL google.com. This prepared solution is then subjected to chromatographic analysis.

Detection of this compound and its potential impurities post-separation is commonly performed using a detector that responds to the separated components as they elute from the chromatographic column. UV detection is a widely used method in HPLC, and for this compound, the maximum absorbance wavelength (λmax) is determined by scanning a solution of the compound in DMSO across a range, such as between 190 and 600 nm google.com. The resulting chromatogram displays peaks corresponding to the separated components, with the area under each peak being proportional to the concentration of that component mt.com. The presence and relative areas of peaks other than the main this compound peak indicate the presence and levels of impurities, thereby providing a quantitative assessment of purity solubilityofthings.comresearchgate.net.

Identification in chromatography is often achieved by comparing the retention time of a peak to that of a known standard analyzed under identical conditions bbc.co.uk. Furthermore, coupling chromatography with spectroscopic techniques, such as UV-Vis spectroscopy or Mass Spectrometry (MS), provides additional layers of information for identification chromtech.comnih.govshimadzu.com. The characteristic UV spectrum obtained by scanning the this compound solution, particularly the determination of its λmax, serves as an identifying feature google.com.

While the patent literature provides specific details on an HPLC method for the purity determination of the bismuth-containing this compound (Pravibismane) google.com, it is worth noting that the term "this compound" has also been associated with other chemical structures, such as Bis(EDT)ethane, a tetrathiafulvalene (B1198394) derivative nih.gov. Each distinct compound would necessitate specific chromatographic methods tailored to its unique chemical properties to achieve effective separation and analysis.

Based on the available information regarding the HPLC method for the bismuth-containing this compound, key parameters for purity and identification include the solvent used for sample preparation and the method for determining the UV absorbance characteristics.

Chromatographic Parameters for this compound (Bismuth-containing)

| Parameter | Detail | Source |

| Technique | HPLC | google.com |

| Sample Preparation | Dissolved in DMSO | google.com |

| Sample Concentration | 0.5 mg/mL in DMSO | google.com |

| Detection Method | UV Scanning | google.com |

| UV Scan Range | 190 - 600 nm in DMSO | google.com |

| Information Gained | Chemical Purity, λmax | google.com |

Detailed research findings, such as specific retention times, chromatographic peak shapes, or data on identified impurities and their relative percentages, are not extensively detailed in the provided search results beyond the general method description. However, the established HPLC method, coupled with UV detection and λmax determination, forms a basis for evaluating the purity and contributing to the identification of this specific this compound compound google.com.

Derivatives of Bisedt: Rational Design and Synthesis in Academic Contexts

Design Principles for Modulating BisEDT Bioactivity through Structural Variation

Rational design in the context of this compound derivatives aims to understand and control how changes in chemical structure influence their interactions with biological targets or their physical properties. This approach is fundamental in academic research for exploring the potential of bismuth compounds beyond their established uses mdpi.commdpi.comresearchgate.net. Modifying the structure of the ligand coordinated to the bismuth atom is a primary strategy to alter the derivative's characteristics, including solubility, stability, and potential biological activity mdpi.commdpi.com.

Ligand Modification Strategies for this compound Derivatives

Ligand modification is a key approach in designing novel this compound derivatives. By altering the dimercaptopropanol ligand or replacing it with other sulfur-containing ligands, researchers can influence the coordination environment around the bismuth center mdpi.commdpi.com. This can lead to changes in the complex's geometry, lipophilicity, and electronic properties, all of which can impact its behavior in research studies mdpi.commdpi.com. For instance, introducing lipophilic groups onto the ligand structure can increase the uptake of bismuth compounds mdpi.com. Studies have explored bismuth complexes with various sulfur donors, including thiosemicarbazones and other thiols, demonstrating that the ligand structure plays a critical role in determining the complex's properties mdpi.commdpi.com.

Metal Center Modifications in Bismuth-Thiol Systems

While bismuth typically exists in the +3 oxidation state in these complexes, modifications related to the metal center in bismuth-thiol systems in academic research primarily involve understanding its coordination environment and how it interacts with different ligands mdpi.compnas.org. Bismuth(III) is a "hard/soft" metal ion, exhibiting strong binding affinity for soft sulfur ligands like thiolates pnas.org. The coordination geometry around the bismuth center can vary, adopting configurations such as distorted tetrahedral, trigonal bipyramidal, or octahedral, depending on the ligands mdpi.comresearchgate.net. Research explores how these geometrical variations, influenced by ligand choice, can affect the complex's properties mdpi.comresearchgate.net. Some studies also investigate the incorporation of bismuth nanoparticles within thiol-rich frameworks, highlighting the strong interaction between bismuth and sulfur, which can influence the material's properties rsc.orgrsc.org.

Synthesis and Characterization of Novel this compound Derivatives

The synthesis of novel this compound derivatives and other bismuth-thiol complexes in academic laboratories involves various chemical methods. Researchers have synthesized bismuth-thiolate complexes using different sulfur-containing ligands mdpi.comacs.org. Characterization of these novel compounds is crucial to confirm their structure, purity, and properties. Techniques commonly employed include spectroscopy (e.g., UV-Vis, FT-IR, NMR), powder X-ray diffraction (PXRD), energy dispersive X-ray spectroscopy (EDS), scanning electron microscopy (SEM), elemental analysis, and thermogravimetric analysis (TGA) nih.govresearchgate.net. For example, lipophilic bismuth dimercaptopropanol nanoparticles (BisBAL NPs), a form of this compound derivative, have been synthesized using colloidal methods and characterized for their size, shape, and composition using techniques like SEM and EDS-SEM jst.go.jpnih.gov.

Libraries of this compound Derivatives for High-Throughput Screening in Research

Academic research utilizes libraries of chemical compounds, including derivatives of core structures like this compound, for high-throughput screening (HTS) to rapidly evaluate their properties or potential activities in various assays nih.govumd.edustanford.edu. While general compound libraries for HTS are common in research settings, specific libraries focused solely on a wide range of this compound derivatives are less frequently detailed in broad overviews of HTS libraries stanford.edu. However, the principles of combinatorial chemistry and HTS are applied to bismuth-based compounds in materials science and potentially in exploring structure-property relationships in chemical biology research nih.govumd.edu. The creation of such libraries allows for the systematic investigation of how structural variations in this compound derivatives impact specific outcomes in research assays, accelerating the discovery process in academic exploration nih.govumd.edu. Recent work in genetically encoded libraries has also explored the incorporation of bismuth to create constrained peptide structures for screening, indicating an emerging area where bismuth chemistry intersects with library-based research approaches researchgate.netresearchgate.net.

Molecular and Cellular Mechanisms of Bisedt Biological Action

Elucidation of Antimicrobial Mechanisms of BisEDT

Bismuth-thiols (BTs), including this compound, are a group of antibacterial agents with activity against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.netmedcraveonline.com The thiol component in BTs acts as a lipophilic carrier, significantly enhancing bismuth uptake through the bacterial surface. nih.govmedcraveonline.com Once inside the cell, bismuth functions as a metabolic poison, resulting in growth inhibition and cell death. nih.gov At sub-inhibitory concentrations, BTs can inactivate bacterial respiratory enzymes and suppress exopolysaccharide expression. nih.gov The likely mechanism of action for bismuth compounds is at the cytoplasmic membrane, where bismuth inactivates respiratory enzymes, leading to reduced energy output. researchgate.net Higher concentrations can collapse the membrane potential, inhibit growth, and kill bacteria without inducing lysis or endotoxin (B1171834) release. researchgate.net Resistance to the inhibitory action of Bi³⁺ among Gram-negative bacteria is inversely related to iron concentration and strongly dependent on iron transport mechanisms, suggesting that bismuth action involves a nonspecific, competitive interference with iron transport. nih.gov

Disruption of Cellular Processes and Metabolic Pathways by this compound

This compound has been shown to disrupt essential cellular processes and metabolic pathways in bacteria. Bismuth, the active component delivered by the thiol carrier, is understood to act as a metabolic poison within the bacterial cell, leading to growth inhibition and cell death. nih.gov Studies suggest that bismuth compounds can interfere with bacterial enzymes such as urease, catalase, and lipase, and inhibit bacterial protein and ATP synthesis. nih.gov The likely mechanism involves action at the cytoplasmic membrane, where bismuth inactivates respiratory enzymes, thereby reducing energy production. researchgate.net This interference with energy metabolism can lead to a collapse of the membrane potential at higher concentrations, inhibiting growth and causing bacterial death. researchgate.net Furthermore, resistance to bismuth in Gram-negative bacteria appears linked to iron concentration and transport mechanisms, suggesting that bismuth competes with iron uptake, thereby disrupting essential metabolic processes reliant on iron. nih.gov

Inhibition of Biofilm Formation and Disruption of Pre-formed Biofilms by this compound

This compound demonstrates significant activity against bacterial biofilms, both in preventing their formation and disrupting established ones. This compound inhibits the production of exopolysaccharides (EPS) and lipopolysaccharides (LPS), which are crucial components of the biofilm matrix. nih.govresearchgate.net This inhibition of EPS and slime production consequently hinders biofilm formation, allowing antibiotics to penetrate bacteria more easily. nih.gov At sub-inhibitory concentrations, bismuth thiols, including this compound, suppress bacterial capsular polysaccharide expression, which prevents biofilm formation. researchgate.netasm.org This effect has been observed in both Gram-positive and Gram-negative bacteria. nih.govmedcraveonline.comasm.org

Studies have shown that this compound can prevent biofilm formation in methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa at sub-inhibitory concentrations. medcraveonline.com Subinhibitory this compound inhibited EPS production in Klebsiella pneumoniae by over 90%. medcraveonline.com In animal models, BT-coated grafts prevented the build-up of bacteria on surfaces. medcraveonline.com this compound also significantly decreased the adherence of several bacterial pathogens on the surface of stents. medcraveonline.com

This compound can also disrupt pre-existing biofilms. When administered locally to infected open fracture wounds, BTs prevented S. aureus biofilm formation and disrupted pre-existing biofilms. medcraveonline.com

The antibiofilm activity of this compound in combination with various antibiotics against P. aeruginosa biofilm has been investigated. The combination of this compound with ciprofloxacin (B1669076) showed a synergistic inhibitory effect on biofilm formation. researchgate.net

Impact of this compound on Bacterial Virulence Factors

This compound affects several bacterial factors contributing to virulence. atsjournals.org These include the expression of exopolysaccharides (EPS), exoproteins, serum resistance, and adherence mediators, which are considered primary virulence factors in bacteria. atsjournals.orgmdpi.comlibretexts.org

Subinhibitory concentrations of this compound have been shown to reduce alginate expression significantly in P. syringae. atsjournals.orgnih.gov Alginate is a viscous exopolysaccharide that is an important virulence factor, particularly in chronic respiratory infections in cystic fibrosis patients, aiding in adherence to epithelial cells. atsjournals.org

This compound also impacts lipopolysaccharide (LPS) content and type III secreted cytotoxins. atsjournals.orgnih.gov Studies using electron microscopy noted this compound-induced outer membrane blebbing and aggregation of cytoplasmic material in P. aeruginosa. atsjournals.orgnih.gov Ribbon-like structures appearing around the bacterial surface after this compound treatment seem to contain LPS. nih.govresearchgate.net LPS is a major component of the outer membrane of Gram-negative bacteria and contributes to toxicity and metal binding. nih.govresearchgate.net

Furthermore, this compound affects bacterial adherence to host tissues. It inhibited the adherence of P. aeruginosa to 16HBE14o⁻ cells and to a collagen matrix. atsjournals.orgnih.gov this compound-treated bacteria were also significantly more sensitive to serum bactericidal activity, indicating an impact on factors related to serum resistance. atsjournals.orgnih.gov By affecting these virulence factors, this compound may help prevent or resolve infections. atsjournals.org

This compound Interactions with Host Biological Systems

Information regarding the direct interactions of this compound with host biological systems is less extensively detailed in the provided search results compared to its antimicrobial mechanisms. However, some aspects of its interaction are mentioned in the context of its potential therapeutic use. Bismuth thiols are noted for their relative non-toxicity compared to other heavy metals like silver, copper, and organotin, which is a potential advantage. nih.govspringer.com The combination of bismuth and thiol is suggested to neutralize each other's toxicity. researchgate.net In the context of reducing bacterial virulence, this compound at apparently non-toxic concentrations can disarm offending bacteria and augment immune defenses, impacting complement binding, phagocytosis, and serum sensitivity. atsjournals.org

Cellular Uptake and Intracellular Localization Studies of this compound

The lipophilic nature of the thiol component in bismuth thiols, including this compound, is understood to enhance bismuth uptake by bacterial cells significantly. nih.govmedcraveonline.com This enhanced uptake is crucial for delivering the bismuth payload intracellularly where it can exert its metabolic effects. nih.gov While the mechanism of uptake into host cells is not extensively described for this compound specifically in the provided snippets, general principles of cellular uptake for lipophilic molecules and nanoparticles involve interactions with cell membranes, including processes like endocytosis and passive diffusion. rsc.orgaginganddisease.orgresearchgate.net Some studies on other compounds mention cellular penetration and mitochondrial localization. openrepository.com The cellular uptake and intracellular localization of compounds are distinct but related areas of study, often investigated using techniques like confocal microscopy to track fluorescently labeled substances within cells and determine their subcellular distribution. researchgate.net

Modulation of Host Immune Responses by this compound in Research Models

Research into the biological actions of this compound (Pravibismane) suggests indirect effects that may influence host immune responses, primarily through its impact on microbial pathogens in research models. While direct modulation of host immune components is not extensively described in the provided literature, studies highlight this compound's ability to reduce bacterial virulence factors and increase bacterial susceptibility to host defense mechanisms.

In studies involving Pseudomonas aeruginosa, a significant pathogen in various infections, subinhibitory concentrations of this compound have been shown to reduce the expression of virulence factors. Specifically, subinhibitory this compound reduced alginate production by 92% in P. syringae and reduced cell-associated lipopolysaccharide in P. aeruginosa. nih.gov Furthermore, this compound inhibited the processing of the secreted cytotoxic protein ExoU in P. aeruginosa. nih.gov These effects on key bacterial components and secreted factors can potentially alter the interaction between the pathogen and the host immune system, making the bacteria less potent and potentially more susceptible to clearance.

Additionally, this compound treatment has been observed to increase the sensitivity of P. aeruginosa to serum bactericidal activity by 100-fold. nih.gov Serum contains various components of the innate immune system, including complement proteins, which can lyse bacteria. The increased susceptibility to serum killing suggests that this compound's actions on the bacterial cell may compromise their ability to withstand innate immune defenses. This compound also inhibited the adherence of P. aeruginosa to epithelial cells by 28% and to a collagen matrix by 53%. nih.gov Reduced bacterial adherence can limit colonization and subsequent immune activation.

These findings, observed in in vitro and potentially in vivo research models, indicate that this compound's impact on bacterial virulence and susceptibility could indirectly contribute to a modulated host immune response by reducing the microbial burden and enhancing the effectiveness of innate immune mechanisms.

Pharmacological Target Identification and Validation for this compound

Pharmacological target identification and validation are crucial steps in understanding the mechanism of action of a compound and its potential therapeutic applications. For this compound (Pravibismane), which has demonstrated broad antimicrobial activity, the primary pharmacological targets are understood to reside within the microbial cells. microbioncorp.com

This compound is recognized as a member of a novel class of bismane antimicrobials. microbioncorp.com Its mechanism of action involves disrupting the cellular processes of microbes, leading to their death. ontosight.ai Research indicates that this compound rapidly disrupts bacterial bioenergetics and halts bacterial growth. wikipedia.org This disruption of bioenergetic pathways points towards key enzymes and systems involved in energy production within the bacterial cell as potential pharmacological targets.

Target identification in the context of this compound has involved investigating its effects on essential bacterial functions. The observed disruption of bioenergetics wikipedia.org suggests interactions with components of the bacterial respiratory chain or other energy-generating pathways. Further validation of these targets would typically involve a range of biochemical and genetic studies to confirm direct binding or inhibition and to assess the impact of modulating these targets on bacterial viability and function.

Enzyme Inhibition and Protein Binding Studies of this compound

Studies into the molecular mechanisms of this compound's antimicrobial action have implicated enzyme inhibition and interactions with bacterial proteins. The reported ability of this compound to disrupt bacterial bioenergetics wikipedia.org strongly suggests that it targets enzymes critical for energy metabolism. While specific bacterial enzymes inhibited by this compound are not exhaustively detailed in the provided information, the broad impact on bioenergetics implies interaction with fundamental enzymatic processes.

Beyond bioenergetics, research has shown that this compound affects bacterial protein processing. In Pseudomonas aeruginosa, subinhibitory concentrations of this compound inhibited the processing of the secreted cytotoxic protein ExoU. nih.gov This suggests a potential interaction with the bacterial machinery responsible for protein modification or secretion.

Furthermore, the chemical structure of this compound involves bismuth ions coordinated with ethanedithiol molecules, primarily through sulfur atoms. ontosight.ai Bismuth-thiol compounds are known to interact with proteins, particularly those containing cysteine residues, due to the affinity of bismuth for sulfhydryl groups. This inherent chemical property suggests that protein binding, potentially leading to the inhibition of enzyme activity or disruption of protein function, is a likely mechanism contributing to this compound's biological effects.

Effects of this compound on Membrane Integrity and Transport Systems

This compound has been shown to exert significant effects on the membrane integrity of bacterial cells, which can in turn impact transport systems. Studies on Pseudomonas aeruginosa treated with this compound have revealed the induction of outer membrane blebbing and the aggregation of cytoplasmic material. nih.gov These morphological changes indicate a disruption of the structural integrity of the bacterial cell envelope.

The reduction of cell-associated lipopolysaccharide (LPS) observed after this compound treatment nih.gov further supports the notion of membrane disruption, as LPS is a major component of the outer membrane of Gram-negative bacteria. The appearance of ribbon-like structures around the bacterial surface containing LPS following this compound treatment has also been noted. brieflands.com

Preclinical Efficacy Research and Translational Studies of Bisedt

In Vitro Efficacy Studies of BisEDT Against Pathogenic Microorganisms

In vitro studies have been crucial in defining the direct antimicrobial activity of this compound against a diverse collection of bacterial pathogens. These studies typically involve standardized susceptibility testing methods to determine the concentrations of this compound required to inhibit or kill microorganisms.

Broad-Spectrum Antimicrobial Activity of this compound in Laboratory Settings

This compound has demonstrated broad-spectrum antimicrobial activity against a range of clinically relevant pathogens, including both Gram-positive and Gram-negative bacteria. Studies using broth microdilution assays have shown its activity against bacteria commonly isolated from infections, such as those found in cystic fibrosis (CF) lung infections and complicated skin and soft tissue infections. microbioncorp.commicrobioncorp.com

For instance, this compound has shown activity against multidrug-resistant (MDR) Pseudomonas aeruginosa, Stenotrophomonas maltophilia, Burkholderia species, Achromobacter species, Mycobacterium abscessus complex, and Mycobacterium avium complex, including macrolide-resistant strains. microbioncorp.com Minimum Inhibitory Concentration (MIC) values have been reported for various pathogens, indicating the concentrations at which this compound inhibits visible bacterial growth. microbioncorp.commicrobioncorp.com

Data from in vitro susceptibility testing against a panel of bacterial isolates are summarized in the table below:

| Pathogen Group | Specific Organism(s) | MIC range (where available) | Key Findings | Source |

| Gram-Negative Aerobes | Pseudomonas aeruginosa | ≤1 mcg/mL microbioncorp.com | Active against MDR strains. microbioncorp.com | microbioncorp.com |

| Stenotrophomonas maltophilia | 0.25 mcg/mL microbioncorp.com | Demonstrated activity. microbioncorp.com | microbioncorp.com | |

| Burkholderia sp. | ≤8 mcg/mL microbioncorp.com | Showed activity. microbioncorp.com | microbioncorp.com | |

| Achromobacter sp. | ≤1 mcg/mL microbioncorp.com | Exhibited activity. microbioncorp.com | microbioncorp.com | |

| E. coli | 2/2 mg/L (MIC50/90) microbioncorp.com | Active against CAZ-susceptible and -resistant strains. microbioncorp.com | microbioncorp.com | |

| K. pneumoniae | 4/8 mg/L (MIC50/90) microbioncorp.com | Active against ESBL/CRE phenotypes. microbioncorp.com | microbioncorp.com | |

| A. baumannii | 2/2 mg/L (MIC50/90) microbioncorp.com | Active against MDR strains. microbioncorp.com | microbioncorp.com | |

| Gram-Positive Aerobes | S. agalactiae | 8/16 mg/L (MIC50/90) microbioncorp.com | Demonstrated activity. microbioncorp.com | microbioncorp.com |

| Mycobacteria | Mycobacterium abscessus complex | ≤0.5 mcg/mL microbioncorp.com | Active against this complex. microbioncorp.com | microbioncorp.com |

| Mycobacterium avium complex | ≤8 mcg/mL microbioncorp.com | Including macrolide-resistant strains. microbioncorp.com | microbioncorp.com |

Note: MIC values and ranges are representative and may vary depending on the specific strain and testing methodology.

This compound has also shown bactericidal activity against P. aeruginosa, even in the presence of CF patient sputum. microbioncorp.com Its activity has been observed against pathogens with challenging resistance phenotypes, including those associated with ESKAPE pathogens ( Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species). microbioncorp.commdpi.com

Synergistic Effects of this compound with Other Antimicrobial Agents

Studies have investigated the potential for synergistic interactions between this compound and other antimicrobial agents, particularly in the context of overcoming resistance and enhancing activity against difficult-to-treat infections. Synergy occurs when the combined effect of two or more agents is greater than the sum of their individual effects. brieflands.comnih.gov

Research has explored combinations of this compound with conventional antibiotics against various bacteria, including Pseudomonas aeruginosa and Burkholderia cepacia complex. oup.combrieflands.comnih.govresearchgate.net For instance, studies have shown that the addition of subinhibitory concentrations of this compound can reduce the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of tobramycin (B1681333) against Burkholderia multivorans and Burkholderia cenocepacia, achieving synergy in many cases. oup.comresearchgate.net Fractional Inhibitory Concentration (FIC) indices and Fractional Bactericidal Concentration (FBC) indices have been calculated to quantify these synergistic effects. oup.comresearchgate.net

Combinations of bismuth thiols, including this compound, with antibiotics such as ciprofloxacin (B1669076), ceftazidime, and imipenem (B608078) have shown synergistic inhibitory effects on P. aeruginosa biofilm formation in vitro. researchgate.net The addition of this compound has been shown to significantly reduce the Minimum Biofilm Inhibitory Concentration (MBIC) of certain antibiotics. brieflands.comnih.gov For example, the addition of 0.001 µM this compound reduced the MBIC of ciprofloxacin by 50-fold in one study. brieflands.comnih.gov This synergistic activity is thought to be related to the ability of bismuth thiols to inhibit exopolysaccharide (EPS) and lipopolysaccharide (LPS) production, which are key components of the bacterial cell wall and biofilm matrix, thereby increasing bacterial permeability and the intracellular concentration of antibiotics. brieflands.comnih.govresearchgate.net

Advanced In Vivo Model Systems for Efficacy Assessment of this compound

Beyond in vitro studies, the efficacy of this compound has been evaluated in various in vivo animal models designed to mimic human infections. These models provide a more complex environment that accounts for host-pathogen interactions, immune responses, and the challenges of drug delivery and distribution in living tissues. selvita.comresearchgate.net

Investigation of this compound Efficacy in Biofilm-Related Infection Models

Biofilm-related infections are notoriously difficult to treat due to the protective matrix that surrounds bacterial communities, reducing antibiotic penetration and increasing resistance. mdpi.comresearchgate.net In vivo models specifically designed to study biofilm infections have been utilized to assess this compound's ability to disrupt and eradicate biofilms in a living host. researchgate.netmontana.edu

Studies have investigated this compound's efficacy in models of foreign body infections, where biofilms commonly form on implanted medical devices. researchgate.net For example, a rat graft model has been used to evaluate the effectiveness of this compound, sometimes in combination with other agents, against staphylococcal infections associated with indwelling medical devices. researchgate.net These models aim to replicate the clinical scenario of biofilm formation on prosthetic materials. researchgate.netresearchgate.net

Research has shown that bismuth thiols, including this compound, have potent antimicrobial and antibiofilm activity against a wide range of bacterial species in vitro, and some studies have extended this investigation to in vivo biofilm models. researchgate.netmontana.eduresearchgate.net The use of such models is crucial because in vitro results, while informative, may not fully predict efficacy in the complex in vivo environment. montana.edunih.gov

Studies on this compound in Systemic Infection Models (excluding administration details)

Systemic infection models involve the dissemination of pathogens throughout the host, often via the bloodstream, leading to infection in multiple organs. frontiersin.orgplos.org These models are used to evaluate the ability of an antimicrobial agent to control widespread infection within a living system.

While specific details regarding administration routes are excluded, studies have utilized systemic infection models to assess this compound's efficacy against bacterial pathogens. These models can involve various animal species, such as mice or rats, infected with clinically relevant bacteria. microbioncorp.comselvita.comnih.gov The outcome measures in such models typically include assessing bacterial burden in tissues and organs, monitoring survival rates, and evaluating other markers of infection severity. selvita.complos.org

For instance, the efficacy of this compound has been evaluated in a rat P. aeruginosa agar (B569324) bead lung infection model, which simulates a type of respiratory infection that can have systemic implications. microbioncorp.com In this model, this compound demonstrated statistically significant efficacy by reducing lung tissue bacterial counts compared to control groups. microbioncorp.com Systemic infection models provide valuable data on the in vivo activity of this compound beyond localized infections. selvita.comnih.gov

Evaluation of this compound in Animal Models of Chronic Infections

Chronic infections are characterized by persistent microbial presence, often associated with biofilm formation and a modulated host immune response. nih.govnih.gov Animal models of chronic infections are essential for evaluating the long-term efficacy of antimicrobial agents and their ability to clear persistent pathogens. nih.govmdpi.com

This compound has been evaluated in animal models that mimic chronic infection scenarios. These models often involve challenging the host with bacteria in a way that leads to a sustained infection, such as in the context of implanted devices or chronic wounds. researchgate.netnih.gov Studies using models like the rat graft model have investigated the effectiveness of this compound against chronic staphylococcal infections associated with medical implants, which are often characterized by persistent biofilms. researchgate.net

The development and use of relevant animal models for chronic infections are critical steps in the translational research of antimicrobial agents like this compound, as they provide insights into the potential of the compound to address the complexities of persistent microbial colonization and associated pathology in a living system. nih.govnih.govmdpi.com

Translational Research Implications from Preclinical this compound Studies

Preclinical investigations into the chemical compound this compound have provided insights into its potential therapeutic applications, particularly concerning its effects on bacterial virulence and interaction with host defenses. Research focusing on Pseudomonas aeruginosa, a significant opportunistic pathogen, has demonstrated that this compound, even at subinhibitory concentrations, can impact bacterial virulence factors and enhance the effectiveness of host immune responses. atsjournals.org

Detailed research findings indicate that this compound can disarm offending bacteria and augment immune defenses. atsjournals.org Studies have shown an impact on complement binding, phagocytosis, and serum sensitivity of P. aeruginosa when exposed to subinhibitory concentrations of this compound. atsjournals.org This suggests that this compound could potentially make bacteria more susceptible to clearance by the host's immune system.

Furthermore, preclinical data suggest that small doses of this compound may be effective in controlling biofilm formation. atsjournals.org Given that biofilms contribute significantly to the persistence and resistance of bacterial infections, the ability of this compound to potentially inhibit this process, as observed in studies with P. aeruginosa alginate and in previous work with Klebsiella pneumoniae and staphylococci extracellular polymeric substances (EPS), holds significant translational relevance. atsjournals.org This suggests a potential application for this compound in treating infections where biofilm formation is a key challenge.

Another important finding from preclinical studies is the effect of this compound on bacterial adherence. Culturing P. aeruginosa in subinhibitory concentrations of this compound was shown to inhibit adherence to both epithelial cells and collagen matrix in a concentration-dependent manner. atsjournals.org For instance, adherence of untreated P. aeruginosa strain PAO1 to a confluent monolayer of 16HBE14o− cells was 24%, while adherence to collagen matrix was 14%. atsjournals.org this compound treatment reduced adherence to cells by up to 28% and to the matrix by as much as 53%, achieving statistical significance at concentrations as low as 0.5 µM for adherence to epithelial cells. atsjournals.org This reduction in adherence could have translational implications for preventing colonization and subsequent infection.

The pleiotropic effects of this compound, influencing various surface structures and secretions including proteins and alginate, suggest multiple potential mechanisms of action relevant to clinical translation. atsjournals.org Investigations are ongoing to delineate the role of these diverse changes on adherence in both cell culture and experimental models of infection. atsjournals.org Additionally, preclinical results hint that this compound might reduce virulence, in part, by potentially mitigating the cytotoxicity of ExoU, reducing bacterial protease activity, or decreasing adherence induced by damaged epithelium. atsjournals.org These potential mechanisms highlight avenues for therapeutic intervention against P. aeruginosa infections.

The translational implications of these preclinical findings suggest that this compound could be explored as a potential therapeutic agent or adjuvant, particularly in the context of infections caused by P. aeruginosa. Its observed ability to reduce virulence factors, interfere with biofilm formation, and decrease bacterial adherence points towards potential clinical benefits in enhancing host clearance and preventing infection establishment. atsjournals.org

| Adherence of P. aeruginosa PAO1 | Untreated (%) | This compound Treated (Max Reduction %) |

| Adherence to 16HBE14o− cells | 24 | Up to 28 |

| Adherence to Collagen Matrix | 14 | Up to 53 |

Toxicological Research and Safety Profile Elucidation of Bisedt

Cellular and Molecular Mechanisms of BisEDT-Induced Toxicity

Research into the cellular and molecular mechanisms of this compound-induced toxicity aims to understand how this compound interacts with biological components and the resulting effects on cell function and viability researchgate.netnih.gov. This involves investigating various pathways and interactions within the cell.

Investigations into Genotoxicity and Cytotoxicity Pathways Induced by this compound

Studies have explored the potential of this compound to induce genotoxicity and cytotoxicity. Genotoxicity refers to the ability of a chemical substance to damage genetic material, while cytotoxicity relates to its capacity to cause cell damage or death nih.govnih.govmdpi.com. Research in this area often involves assays like the comet assay and micronucleus test to evaluate DNA damage and chromosomal abnormalities mdpi.comresearchgate.netnih.gov. Cytotoxicity can be assessed by measuring cell viability and membrane integrity mdpi.comnih.govresearchgate.net.

Some studies on related bismuth compounds, such as bismuth oxide nanoparticles, have indicated cytotoxic effects in various cell lines, reducing cell viability and inducing membrane damage researchgate.net. These studies often investigate the underlying pathways involved in such cellular responses nih.govresearchgate.net. While specific detailed pathways for this compound are still being elucidated, research on similar compounds provides a framework for understanding potential mechanisms, including those involving DNA damage nih.gov.

Oxidative Stress and Apoptotic Pathways Associated with this compound Exposure

Oxidative stress, an imbalance between reactive oxygen species (ROS) production and antioxidant defenses, is a common mechanism of toxicity induced by various substances nih.govnih.gov. Elevated levels of ROS can lead to damage to cellular components, including DNA, proteins, and lipids, and can trigger programmed cell death, known as apoptosis nih.govnih.gov.

Studies investigating the toxicity of related bismuth compounds, such as bismuth oxide nanoparticles, have shown that they can induce oxidative stress, evidenced by the generation of ROS, lipid peroxidation, and alterations in antioxidant enzyme activity researchgate.netnih.gov. This oxidative stress has been linked to the induction of apoptosis, often involving pathways like the Bax/Bcl-2 pathway and the activation of caspases researchgate.netnih.govmdpi.com. While direct research specifically on this compound's effects on oxidative stress and apoptosis is ongoing, the known mechanisms of other bismuth compounds suggest these pathways are relevant areas of investigation for this compound toxicity researchgate.netnih.govnih.govmdpi.com.

Interactions of this compound with Biological Macromolecules and Organelles

The toxic effects of a compound can stem from its interactions with essential biological macromolecules like proteins, nucleic acids, carbohydrates, and lipids, as well as with cellular organelles such as mitochondria slideshare.netnih.govsavemyexams.comlumenlearning.com. These interactions can disrupt normal cellular processes and lead to dysfunction or death slideshare.netmdpi.comfrontiersin.org.

Bismuth compounds are known to interact with biological molecules, often through coordination with sulfur atoms in proteins and other biomolecules ontosight.airesearchgate.net. These interactions can affect the structure and function of these macromolecules researchgate.net. Research on the mechanisms of action of bismuth-thiol complexes, which are structurally related to this compound, suggests that they can increase the permeability of bacterial cell membranes and interact with proteins researchgate.netresearchgate.net. Understanding how this compound interacts with specific biological macromolecules and organelles is crucial for fully elucidating its toxicological profile nih.govslideshare.netnih.gov.

Toxicokinetic and Biotransformation Research of this compound (without dosage)

Toxicokinetics is the study of how a substance is absorbed, distributed, metabolized, and excreted by an organism slideshare.netslideshare.net. Biotransformation, or metabolism, is the process by which a substance is chemically altered within the body hres.cae-lactancia.orgojp.gov. Research in this area helps to understand the fate of this compound within biological systems and how it is processed and eliminated slideshare.netslideshare.nethres.ca.

Metabolism and Excretion Pathways of this compound in Biological Systems

The metabolism of a compound can lead to the formation of metabolites, which may have different toxicological properties than the parent compound ojp.gov. Excretion is the process by which the compound and its metabolites are removed from the body, primarily through urine and feces hres.cahres.cafda.gov.

While specific detailed information on the metabolism and excretion pathways of this compound is limited in the provided search results, studies on other compounds provide general insights into these processes. For instance, some compounds are metabolized by cytochrome P450 enzymes and then excreted hres.cafda.gov. Excretion can occur through both renal and fecal pathways hres.cahres.ca. Further research is needed to specifically delineate the metabolic transformations and excretion routes of this compound in biological systems.

Bioaccumulation Studies of Bismuth from this compound

Bioaccumulation refers to the accumulation of a substance in an organism over time, when the rate of uptake exceeds the rate of elimination protectingwater.ca. For compounds containing heavy metals like bismuth, assessing the potential for bioaccumulation is an important part of toxicological evaluation researchgate.netenergy.gov.

Studies on bismuth compounds have indicated that careless use can potentially lead to bioaccumulation researchgate.net. Methylated species of bismuth have been suggested as a cause of biological damage due to increased bioavailability researchgate.net. Research on the bioaccumulation of bismuth from this compound would involve tracking the levels of bismuth in tissues and organs over time after exposure to understand its distribution and retention in the body nih.govnih.govenergy.gov.

Comparative Toxicological Analysis of this compound and its Derivatives

This compound, identified as Bis(2-(dimethylamino)ethyl) ether (PubChem CID 18204), has been subject to toxicological investigation. Comparative toxicological analysis with its derivatives or structurally related compounds provides insights into how structural variations may influence toxic potential. Research in this area, though not extensively detailed in readily available comparative studies focusing specifically on a wide range of direct derivatives, offers some points of comparison with related chemical structures.

One comparative aspect highlighted in toxicological reviews is the acute toxicity profile of Bis(2-(dimethylamino)ethyl) ether relative to certain halogenated analogues. It has been indicated that Bis(2-(dimethylamino)ethyl) ether exhibits lower acute toxicity when compared to compounds such as bis(2-chloroethyl) ether, a substance recognized for its carcinogenic properties. This comparison suggests that the presence of tertiary amine groups and the ether linkage in Bis(2-(dimethylamino)ethyl) ether may result in a different toxicological profile compared to structures where hydrogen atoms are substituted with halogens on the ethyl chains.

Furthermore, in the context of its use as an amine catalyst, the toxicity of Bis(2-(dimethylamino)ethyl) ether has been considered alongside other amine catalysts with similar structural features. Due to structural similarities, toxicity and exposure information obtained for Bis(2-(dimethylamino)ethyl) ether are sometimes used to extrapolate potential toxicity for other amine catalysts, although detailed comparative toxicity studies across a broad panel of defined derivatives are not widely reported in the examined literature. cpsc.gov These related amine catalysts have shown similar effects, such as skin and eye irritation, suggesting a commonality in certain toxicological endpoints among this class of compounds. cpsc.gov

While general comparisons and extrapolations based on structural similarity are noted, comprehensive data tables presenting side-by-side toxicological endpoints (e.g., comparative LD50, LC50, or in vitro toxicity assay results) for Bis(2-(dimethylamino)ethyl) ether and a systematic series of its direct chemical derivatives were not prominently found within the scope of the conducted search. The available literature tends to focus on the toxicity of Bis(2-(dimethylamino)ethyl) ether itself or compare it broadly to different classes of chemicals rather than providing detailed comparative analyses with closely related derivatives resulting from specific structural modifications of the this compound molecule.

Despite the limited availability of extensive comparative datasets on direct derivatives, the existing information suggests that structural changes, such as halogenation, can significantly alter the toxicological properties compared to the parent Bis(2-(dimethylamino)ethyl) ether structure.

| Compound Name | Structural Relationship to this compound (Bis(2-(dimethylamino)ethyl) ether) | Comparative Toxicity Finding | Source |

| Bis(2-(dimethylamino)ethyl) ether | Parent Compound | - | - |

| Bis(2-chloroethyl) ether | Halogenated Analogue | Higher acute toxicity compared to this compound. | |

| Other Amine Catalysts | Structurally Similar Compounds | Similar irritation effects observed; toxicity extrapolated. cpsc.gov | cpsc.gov |

Detailed Research Findings (Comparative):

Comparison with Halogenated Analogues: Research indicates that Bis(2-(dimethylamino)ethyl) ether demonstrates lower acute toxicity compared to halogenated analogues like bis(2-chloroethyl) ether. This suggests a differential impact on biological systems based on the presence of chlorine atoms versus the tertiary amine and ether functionalities.

Comparison with Other Amine Catalysts: Based on structural similarities, the toxicity profile of Bis(2-(dimethylamino)ethyl) ether is considered relevant for extrapolating potential toxic effects of other amine catalysts. cpsc.gov Observations of similar irritant effects on skin and eyes among these related amine structures support this approach, although quantitative comparative data were not extensively available. cpsc.gov

The current body of readily accessible research provides foundational comparative insights, primarily highlighting differences in acute toxicity compared to a halogenated analogue and suggesting similarities in irritant potential with other amine catalysts. Further detailed studies systematically comparing the toxicological profiles of Bis(2-(dimethylamino)ethyl) ether with a defined series of its structural derivatives would provide a more comprehensive understanding of structure-activity relationships in toxicology for this class of compounds.

Computational Chemistry and Theoretical Modeling of Bisedt

Quantum Chemical Calculations for BisEDT Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule, such as its orbital energies, electron density distribution, and electrostatic potential. These calculations, which can employ methods like Hartree-Fock (HF) or Density Functional Theory (DFT), provide insights into a molecule's reactivity, stability, and spectroscopic properties.

For this compound, while some studies on related dithiocarbamate (B8719985) complexes have utilized quantum chemical methods to elucidate geometric features, specific and detailed analyses of the electronic structure of this compound itself are not extensively reported. researchgate.netchempap.org One study involving a this compound derivative, 2,5-bis(2-ethanediylidene-1,3-dithiole)-1,3,4,6-tetrathiapentalene, mentioned that calculations were performed, but did not provide specific details on the electronic structure, focusing instead on synthesis and electrochemical properties. oup.com The ground-state electron configuration of bismuth, a component of some this compound complexes, is known to be 4f¹⁴5d¹⁰6s²6p³, where the three 6p electrons are typically involved in bond formation. sci-hub.st However, a comprehensive quantum chemical analysis detailing the molecular orbitals and electronic properties of the entire this compound compound is not available in the reviewed literature.

Molecular Dynamics Simulations of this compound Interactions with Biological Systems

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. In drug discovery and toxicology, MD simulations can model the interaction between a chemical compound and biological targets like proteins or DNA, providing insights into binding affinities, conformational changes, and mechanisms of action. nih.govacs.org

Despite the utility of this technique, specific MD simulation studies detailing the interaction of this compound with biological systems have not been identified in the available literature. While the antibacterial and anti-biofilm properties of Bismuth Ethanedithiol (this compound) are noted, suggesting interactions with bacterial proteins or membranes, the atomistic details of these interactions have not been elucidated through published MD simulations. researchgate.nethku.hk Similarly, for copper(II) bis(2-hydroxyethyl)dithiocarbamate, while its biological activity is explored, the specific dynamic interactions with biological macromolecules at a molecular level remain uncharacterized by simulation studies. researchgate.netresearchgate.net

Structure-Activity Relationship (SAR) Modeling for this compound

Structure-Activity Relationship (SAR) is a concept that links the chemical structure of a molecule to its biological activity. iloencyclopaedia.orgepa.gov SAR studies are crucial for optimizing lead compounds in drug development by identifying key structural features (pharmacophores) that influence efficacy and selectivity.

For this compound, while its biological activities, such as antimicrobial effects, are reported, formal SAR or QSAR studies appear to be limited. There is no available literature that systematically modifies the this compound structure and correlates these changes with biological activity to build a predictive SAR model.

Quantitative Structure-Activity Relationship (QSAR) Analysis of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that develops mathematical relationships between the chemical structures of a series of compounds and their biological activities. science.gov These models use molecular descriptors to predict the activity of new, unsynthesized compounds.

A search of scientific databases reveals a lack of specific QSAR studies performed on a series of this compound derivatives. While the principles of QSAR are widely applied in toxicology and drug design, no dedicated models for predicting the activity of this compound derivatives were found. One study mentioned a QSAR-derived Predicted No Effect Concentration (PNEC), but this was for a different compound, and this compound was only mentioned in the same context as another novel thiol. researchgate.net

Predictive Modeling for this compound Biological and Toxicological Behavior

Predictive modeling in toxicology uses computational methods, including QSAR and other machine learning algorithms, to forecast the potential adverse effects of chemicals on human health and the environment. epa.govsoton.ac.uknrc.gov This approach helps prioritize chemicals for further testing and can provide insights into mechanisms of toxicity.

There is a significant gap in the literature regarding predictive models for the biological and toxicological behavior of this compound. While "Potassium bis(2-hydroxyethyl)dithiocarbamate" is listed in toxicology databases, specific computational models predicting its toxicological endpoints (e.g., carcinogenicity, reproductive toxicity) are not publicly available. iloencyclopaedia.orgiloencyclopaedia.org The development of such models would require a substantial amount of high-quality experimental data that is currently not present in the published domain.

Environmental Fate and Biogeochemical Cycling Research of Bisedt

Degradation Pathways in Environmental Compartments

The degradation of a chemical compound in the environment involves its transformation into simpler substances through various physical, chemical, and biological processes. These pathways determine how long a compound will persist in a given environmental compartment.

Biodegradation Studies in Soil and Aquatic Systems

Biodegradation is a primary process by which microorganisms break down organic substances in environments such as soil and water colinst.comecetoc.org. The rate and extent of biodegradation can vary significantly depending on the microbial communities present, as well as environmental conditions like temperature, oxygen levels, and nutrient availability colinst.comresearchgate.netcopernicus.org. Studies in soil and aquatic systems typically involve monitoring the disappearance of the parent compound and the formation of metabolites under controlled laboratory conditions or in field settings criver.com. For instance, research on other compounds has shown that microbial communities in soil and wastewater can effectively break down various materials colinst.com. The mechanism and rate of biodegradation can be influenced by the presence of different microorganisms in diverse environments researchgate.net.

Photolytic and Hydrolytic Degradation

Photolytic degradation occurs when a compound is broken down by light, particularly ultraviolet (UV) radiation. This process is significant for substances present in the atmosphere or surface waters cdc.gov. Hydrolytic degradation involves the breakdown of a compound through reaction with water researchgate.net. The rate of hydrolysis can be influenced by factors such as pH, temperature, and the presence of catalysts nih.govnih.gov. While specific data for BisEDT is not available, studies on other compounds demonstrate that hydrolysis can lead to the formation of various degradation products nih.gov. Accelerated aging protocols using increased temperature and chemical solutions like NaOH are sometimes employed to evaluate hydrolytic stability nih.gov.

Transport and Partitioning in Environmental Media

The transport and partitioning of a chemical describe how it moves between and distributes within different environmental compartments such as soil, water, and air itrcweb.orglibretexts.orgmdpi.com. These processes are governed by the compound's physical and chemical properties and the characteristics of the environment itrcweb.org.

Soil Adsorption, Desorption, and Mobility Studies

Adsorption and desorption are key processes that influence a chemical's mobility in soil mdpi.comscialert.netfera.co.uk. Adsorption is the binding of a compound to soil particles, while desorption is its release from these particles mdpi.comscialert.net. These processes affect the amount of a substance retained in the soil matrix and its potential for leaching into groundwater scialert.netsmithers.com. Studies often utilize batch equilibrium techniques to determine adsorption and desorption coefficients, which can be described by models like the Freundlich equation scialert.net. Factors such as soil pH and organic matter content play a fundamental role in the adsorption and desorption processes mdpi.comscialert.net. Mobility studies, such as soil column leaching tests, measure how far a substance travels through a saturated soil column smithers.com.

Volatilization and Atmospheric Transport Potential

Volatilization is the process by which a substance moves from a solid or liquid phase into the air libretexts.org. The potential for volatilization is related to a compound's vapor pressure and Henry's Law constant nih.govresearchgate.net. Once in the atmosphere, chemicals can be transported over long distances before being deposited back to terrestrial or aquatic ecosystems researchgate.netcopernicus.org. Atmospheric transport is influenced by factors such as wind patterns and the compound's susceptibility to atmospheric degradation processes like reactions with hydroxyl radicals nih.govmdpi.com.

Environmental Impact Assessment Methodologies

Environmental Impact Assessment (EIA) is a process used to predict the environmental consequences of proposed projects or actions assessmentstools.comslideshare.net. Various methodologies are employed to assess potential impacts on different environmental components, including air, water, land, and biological systems bspublications.netassessmentstools.com.

Ecotoxicological Research Approaches for this compound in Non-Target Organisms

Ecotoxicological research approaches for this compound in non-target organisms aim to evaluate the potential adverse effects of the compound on organisms other than the intended target. Given that this compound is being explored as an antibiotic, its potential impact on environmental bacteria and other microorganisms is a relevant area of investigation.

Studies have investigated the effects of this compound on bacterial biofilms. Research on Pseudomonas aeruginosa biofilms demonstrated that this compound, in combination with certain antibiotics, showed synergistic inhibitory effects on biofilm formation. researchgate.netnih.govbrieflands.com this compound was found to inhibit EPS and lipopolysaccharide (LPS) production and reduce adherence to tissues in culture for P. aeruginosa PAO1. nih.govbrieflands.com It has also been reported that this compound can cause aggregation of electron-dense material on the bacterial outer surface and induce blebbing in P. aeruginosa. nih.govbrieflands.com These findings, while related to its intended use, also provide insights into its potential effects on bacterial communities in the environment.

Beyond bacteria, ecotoxicological assessments typically involve evaluating toxicity to a range of non-target organisms across different trophic levels, including aquatic organisms (fish, invertebrates), terrestrial invertebrates (e.g., earthworms, insects), and plants. open.ac.uklu.se For instance, some pesticides are known to be extremely toxic to fish and aquatic invertebrates. amazonaws.comgrassgenie.comamazonaws.comepa.gov Drift and runoff from treated areas can be hazardous to aquatic organisms in neighboring areas. amazonaws.comgrassgenie.comamazonaws.comepa.gov

Standard ecotoxicological tests might include acute and chronic toxicity studies to determine lethal concentrations (LC50) or effect concentrations (EC50) for various species. Evaluating sub-lethal effects, such as impacts on reproduction, growth, and behavior, is also crucial for a comprehensive assessment. researchgate.net

Data on the toxicity of this compound to specific non-target organisms is limited in the provided search results. However, the general principles of ecotoxicological research involve exposing representative species to varying concentrations of the substance under controlled conditions and observing the responses. open.ac.ukresearchgate.net

Development of Environmental Risk Assessment Models for this compound

The development of environmental risk assessment models for this compound would involve integrating data on its environmental fate and ecotoxicological effects to predict the potential risks posed to the environment. Environmental risk assessment typically involves several steps: hazard identification, exposure assessment, dose-response assessment (or effect assessment), and risk characterization. researchgate.net

Exposure assessment would involve predicting the concentration of this compound in different environmental compartments based on its release pathways, environmental fate (including degradation, transport, and partitioning), and potential accumulation. nih.gov Fate and transport models can be used to simulate the movement and transformation of this compound in the environment.

Effect assessment (or ecotoxicological assessment) provides the dose-response relationships for various non-target organisms. open.ac.ukresearchgate.net This data is used to determine the concentrations at which adverse effects are likely to occur.

Risk characterization combines the exposure and effect assessments to estimate the probability and magnitude of adverse environmental effects. This often involves comparing predicted environmental concentrations (PECs) with predicted no-effect concentrations (PNECs) derived from ecotoxicological data. nih.gov Risk assessment models can range from simple quotient-based approaches to more complex multimedia fate and transport models coupled with ecological effect models. nih.gov

Developing robust environmental risk assessment models requires sufficient data on this compound's physical-chemical properties, environmental degradation rates under various conditions (e.g., hydrolysis, photolysis, biodegradation), partitioning behavior (e.g., soil adsorption, bioaccumulation potential), and toxicity to a representative suite of environmental organisms. nih.gov

While the provided search results mention environmental impact assessments and ecological models in broader contexts frontiersin.orgresearchgate.netsouthgate.cafian.beuwsp.eduresearchgate.net, specific details on the development or application of environmental risk assessment models for this compound are not available. The complexity of this compound, containing both bismuth and thiol components, would necessitate models that can account for the behavior and potential transformations of both moieties in the environment.

The development of such models would likely involve:

Gathering or estimating key physical-chemical properties of this compound.

Conducting laboratory and field studies to determine degradation rates and pathways in relevant environmental media (water, soil, sediment).

Determining partitioning coefficients (e.g., Kow, Koc).

Generating ecotoxicity data for a range of aquatic and terrestrial non-target organisms.

Using this data to build and validate environmental fate and exposure models.

Integrating exposure estimates with toxicity data to characterize risks to environmental receptors.

The process of environmental risk assessment is iterative, and models can be refined as more data becomes available. nih.gov The goal is to provide a scientific basis for regulatory decisions and the implementation of measures to mitigate potential environmental impacts. researchgate.net

Data Table Example (Illustrative - Specific this compound data not found in search results):

While specific ecotoxicity data for this compound in non-target organisms was not found in the provided search results, a hypothetical data table illustrating the type of information used in ecotoxicological research approaches is presented below. This table structure is based on common ecotoxicological endpoints for aquatic organisms.

| Organism Group | Species Example | Endpoint (e.g., LC50, EC50) | Value (µg/L) | Exposure Duration |

| Fish | Danio rerio | 96-h LC50 | [Data Needed] | [Data Needed] |

| Aquatic Invertebrate | Daphnia magna | 48-h EC50 (Immobilization) | [Data Needed] | [Data Needed] |

| Algae | Pseudokirchneriella subcapitata | 72-h EC50 (Growth Rate) | [Data Needed] | [Data Needed] |

Interdisciplinary Research Perspectives and Future Directions for Bisedt

Integration of BisEDT Research with Materials Science for Novel Applications

The integration of chemical compounds like this compound with materials science offers promising avenues for developing novel materials with tailored properties. While direct research on this compound in materials science beyond its potential as a topical antibiotic is not extensively detailed in the provided search results, the broader field of materials science, particularly concerning polymers, composites, and bismuth-containing materials, provides a framework for potential future applications.

Research in materials science involves the design, creation, and testing of polymers and composite materials for various applications, including lightweight structures, energy storage, and biomedical devices. port.ac.uktecnalia.commalecentrum.czroutledge.comaurorascientific.com Bismuth compounds, such as bismuth oxide (Bi₂O₃), have been explored as fillers in polymer composites to enhance properties like dielectric response for energy storage or radiation shielding. scirp.orgnih.gov These composites can be synthesized using methods like solution casting, where the filler and polymer are dispersed in a solvent and then processed into a composite material. scirp.org The incorporation of inorganic fillers can significantly enhance the thermal stability of polymers. nih.gov

Given that this compound contains bismuth, future materials science research could investigate its potential as a component in novel composites or functional materials. This could involve exploring its interaction with different polymer matrices or its use in developing materials with specific electrical, thermal, or antimicrobial properties. For instance, the inherent antimicrobial activity being investigated for Pravibismane wikipedia.org could potentially be leveraged in developing antimicrobial surfaces or coatings by integrating this compound into material matrices. Advanced composites research also includes the development of sustainable and bio-based materials, suggesting potential for integrating this compound with environmentally friendly polymers. port.ac.ukmdpi.com

Emerging Analytical Technologies for this compound Detection and Characterization

Accurate detection and characterization of this compound are crucial for its research and development, particularly in biological matrices and complex formulations. A range of analytical technologies are employed for the analysis of chemical compounds, and these can be readily applied to this compound.

Chromatography, such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), is widely used for separating components in a mixture. organomation.comcdc.govsmithers.com These techniques separate substances based on their differential interactions with a stationary and a mobile phase, allowing for the isolation of the target compound. organomation.com Spectrometry, including Mass Spectrometry (MS) and UV-Visible (UV-Vis) spectroscopy, is often coupled with chromatography for identification and quantification. organomation.comsmithers.com MS provides molecular weight and structural information, while UV-Vis spectroscopy can provide information about the electronic structure of molecules. organomation.com The combination of chromatography and spectrometry, such as GC-MS or LC-MS, offers enhanced identification, quantification, sensitivity, and specificity for analyzing complex samples. organomation.comsmithers.com

These analytical methods are routinely used for detecting and quantifying chemical substances in various matrices, including biological samples and environmental samples. cdc.govnih.govitrcweb.org For example, GC-MS has been used to measure formaldehyde (B43269) in biological samples after derivatization. cdc.gov HPLC with UV absorbance detection has also been employed for analyzing compounds in urine. cdc.gov